molecular formula C9H12ClNO2S B2400709 Tert-butyl 3-amino-4-chlorothiophene-2-carboxylate CAS No. 2248349-27-9

Tert-butyl 3-amino-4-chlorothiophene-2-carboxylate

Cat. No.: B2400709
CAS No.: 2248349-27-9
M. Wt: 233.71
InChI Key: LNPLNFNEZVPXEB-UHFFFAOYSA-N
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Description

Tert-butyl 3-amino-4-chlorothiophene-2-carboxylate is a heterocyclic compound that belongs to the thiophene family. Thiophenes are five-membered aromatic rings containing a sulfur atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-amino-4-chlorothiophene-2-carboxylate typically involves the reaction of thiophene derivatives with appropriate reagents. One common method includes the use of tert-butyl chloroformate and 3-amino-4-chlorothiophene-2-carboxylic acid under basic conditions . The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-amino-4-chlorothiophene-2-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted thiophene derivatives .

Scientific Research Applications

Tert-butyl 3-amino-4-chlorothiophene-2-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-butyl 3-amino-4-chlorothiophene-2-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 4-(4-amino-2-chlorophenyl)piperazine-1-carboxylate
  • 4-tert-butyl-3-chlorophenol

Uniqueness

Tert-butyl 3-amino-4-chlorothiophene-2-carboxylate is unique due to its specific substitution pattern on the thiophene ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and interactions with biological targets, making it a valuable compound for research and development .

Properties

IUPAC Name

tert-butyl 3-amino-4-chlorothiophene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12ClNO2S/c1-9(2,3)13-8(12)7-6(11)5(10)4-14-7/h4H,11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNPLNFNEZVPXEB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1=C(C(=CS1)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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